molecular formula C16H20N4O3 B2366946 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 2034225-15-3

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Cat. No. B2366946
CAS RN: 2034225-15-3
M. Wt: 316.361
InChI Key: LATGOUAQYZPAEN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, also known as DPIE, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. DPIE is a small molecule that belongs to the class of isoxazole-pyridazine hybrids and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, a related derivative, was synthesized using click chemistry. This synthesis involved 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material. The compound was characterized using IR, NMR, and MS studies, and its thermal stability was analyzed using TGA and DSC techniques. The cytotoxicity of the synthesized compound was evaluated, and molecular docking studies were conducted to understand its interaction with human serum albumin, providing insights into its potential biological applications (Govindhan et al., 2017).

Wound-Healing Potential

  • A study on 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives demonstrated significant in vivo wound-healing activity. The compounds were synthesized and characterized, and their efficacy in wound healing was tested on Swiss albino rats using incision and dead space wound models. The compounds showed enhanced epithelialization and wound contraction, indicating their potential use in wound-healing applications (Vinaya et al., 2009).

Antibacterial Agents

  • Novel substituted 2-4-(2,4-dimethoxy-benzoyl)-phenoxy]-1- 4-(3-piperidin-4-yl-propyl)-piperidin-1- yl]-ethanone sulfonamide benzamides were synthesized to determine their antibacterial activities. The compounds were evaluated for their efficacy as antibacterial agents against various Gram-positive and Gram-negative bacteria. Certain compounds demonstrated potent inhibitory activity, showing promise for therapeutic applications in combating bacterial infections (Vinaya et al., 2008).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

  • Research on 4-Yn-1-ones containing different substituents, including prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides, revealed their catalytic reactivity under oxidative carbonylation conditions. This process resulted in the formation of various derivatives, including tetrahydrofuran, dioxolane and oxazoline, dihydropyridinone, and tetrahydropyridinedione, indicating potential applications in synthetic organic chemistry (Bacchi et al., 2005).

Antileukemic Activity

  • A series of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives were synthesized and evaluated for their antileukemic activity against human leukemic cell lines. Some compounds exhibited significant antiproliferative activity, highlighting their potential as antileukemic agents (Vinaya et al., 2012).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)9-16(21)20-8-4-5-13(10-20)22-15-6-3-7-17-18-15/h3,6-7,13H,4-5,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATGOUAQYZPAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

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